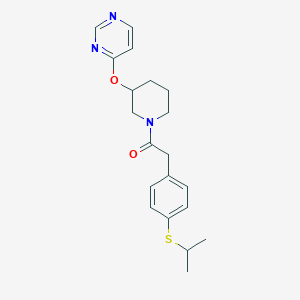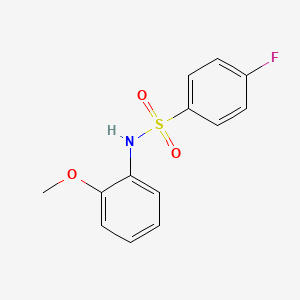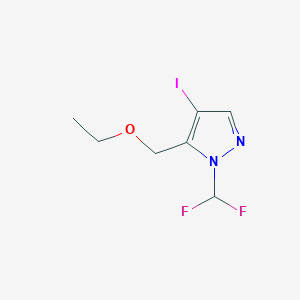
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3-(1H-tetrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3-(1H-tetrazol-1-yl)benzamide is a complex organic compound characterized by its unique structure, which includes a cyclopentyl ring with hydroxyl and hydroxymethyl groups, and a benzamide moiety substituted with a tetrazolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting with the preparation of the cyclopentyl core. The hydroxyl and hydroxymethyl groups are introduced through specific reactions, such as hydroboration-oxidation and subsequent functional group modifications. The benzamide moiety is then synthesized and coupled with the cyclopentyl core using amide bond formation techniques.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The tetrazolyl group can be reduced to form amines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are used.
Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of tetrazole derivatives and amines.
Substitution: Formation of various substituted benzamides.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: Potential therapeutic applications include the development of drugs targeting specific diseases, such as cancer and inflammatory disorders.
Industry: The compound's unique properties make it valuable in the production of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism by which N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3-(1H-tetrazol-1-yl)benzamide exerts its effects involves interactions with molecular targets and pathways. The tetrazolyl group, in particular, can bind to enzymes or receptors, modulating their activity and leading to biological effects. The specific molecular targets and pathways depend on the context of its application, whether in therapeutic use or industrial processes.
Comparación Con Compuestos Similares
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-4-(1H-pyrrol-1-yl)benzamide
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(trifluoromethyl)benzamide
Uniqueness: N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3-(1H-tetrazol-1-yl)benzamide stands out due to its specific structural features, particularly the presence of the tetrazolyl group, which imparts unique chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Propiedades
IUPAC Name |
N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3/c20-7-10-4-11(6-13(10)21)16-14(22)9-2-1-3-12(5-9)19-8-15-17-18-19/h1-3,5,8,10-11,13,20-21H,4,6-7H2,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALGTKRYOJFOPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1CO)O)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-difluorophenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2946088.png)

![2-chloro-1-{2,5-dimethyl-1-[3-(methylsulfanyl)phenyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B2946090.png)

![1,5-dioxo-4-(prop-2-en-1-yl)-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid](/img/structure/B2946093.png)
![2-chloro-N-[(2,3-dimethoxyphenyl)methyl]-N-methylacetamide](/img/structure/B2946095.png)
![N-[(3,5-difluorophenyl)methyl]-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2946098.png)



![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2946102.png)

